

# Physical and chemical properties of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

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An In-depth Technical Guide to **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol**: Properties, Synthesis, and Applications

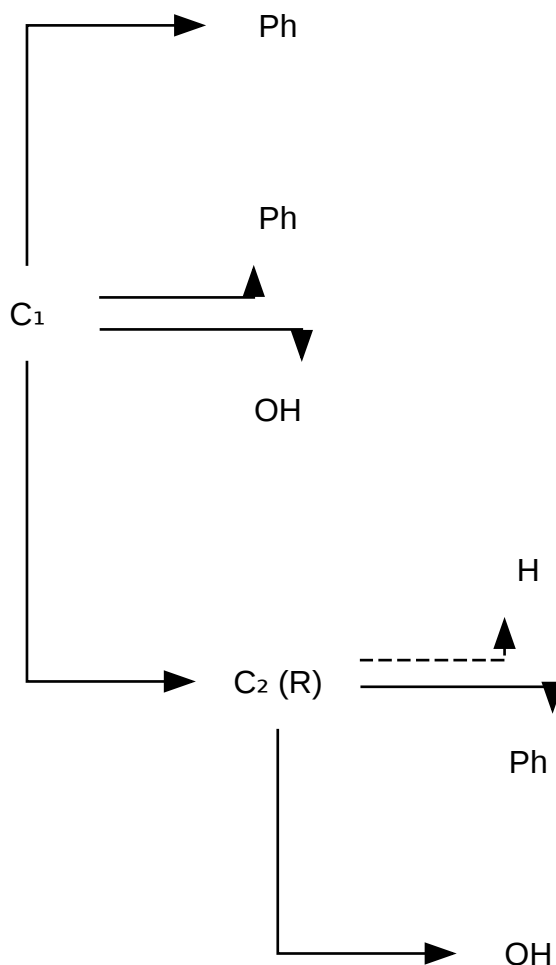
## Introduction

**(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol** is a chiral vicinal diol of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique stereochemistry and structural rigidity make it an invaluable asset as a chiral building block and auxiliary.<sup>[1]</sup> This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic routes, analytical characterization methods, and key applications, offering field-proven insights for researchers and drug development professionals.

## Molecular Structure and Stereochemistry

The fundamental utility of **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol** stems from its well-defined three-dimensional architecture. The molecule possesses a single stereocenter at the C2 position, which dictates its chiroptical properties and its efficacy in asymmetric transformations.

The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol.<sup>[2]</sup> Its structure features a central ethane core with two hydroxyl groups on adjacent carbons (a vicinal diol). The C1 carbon is substituted with two phenyl groups, while the C2 carbon is bonded to one phenyl group and one hydrogen atom, constituting the chiral center.



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**Figure 1:** 2D representation of **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol**.

## Physicochemical Properties

The physical and chemical properties of **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol** are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>2</sub>	[2][3]
Molecular Weight	290.36 g/mol	[2][3]
CAS Number	95061-46-4	[3][4]
Appearance	White to off-white crystalline solid/powder	[5]
Melting Point	126 °C	[6]
Optical Rotation	+215.0 to +225.0 deg (c=1, EtOH)	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone.	[5][7][8]
Boiling Point	452.3±40.0 °C (Predicted)	[6]
Density	~1.196 g/cm <sup>3</sup>	[6]

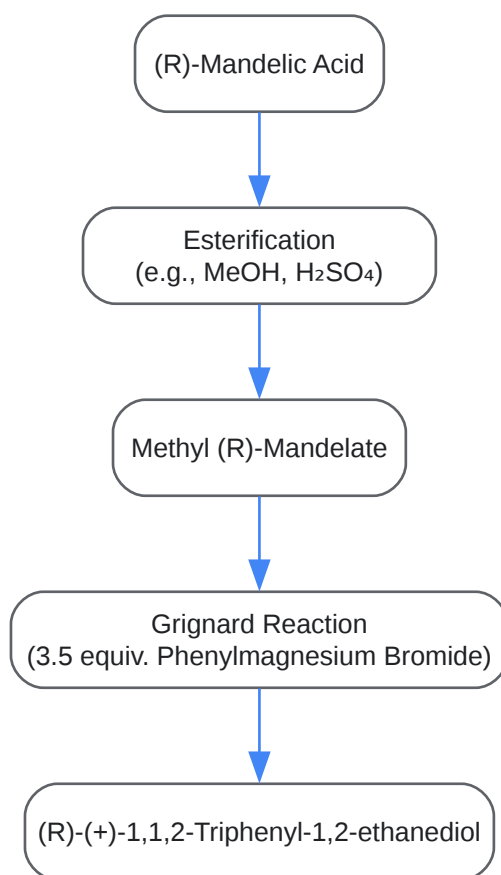
The high melting point is indicative of a stable, well-ordered crystal lattice. Its insolubility in water and good solubility in common organic solvents are characteristic of a poly-aromatic organic compound and dictate the choice of solvent systems for reactions and purifications.[5][7]

## Synthesis and Manufacturing

A reliable and scalable synthesis is paramount for the practical application of any chiral reagent. **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol** is readily prepared from a commercially available chiral precursor, (R)-Mandelic Acid.[4] This multi-step synthesis is a cornerstone for ensuring a high enantiomeric purity of the final product.

## Synthetic Workflow

The process involves two primary transformations: an esterification of the carboxylic acid followed by a double addition of a Grignard reagent.



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**Figure 2:** Synthetic workflow from (R)-Mandelic Acid.

## Step-by-Step Laboratory Protocol

- **Esterification:** (R)-Mandelic Acid is dissolved in methanol with a catalytic amount of sulfuric acid. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the crude methyl mandelate is purified.
- **Grignard Reaction:** The purified methyl (R)-mandelate is dissolved in an anhydrous ether solvent (e.g., THF or Diethyl Ether) under an inert atmosphere (e.g., Nitrogen or Argon). The solution is cooled in an ice bath. Phenylmagnesium bromide (approximately 3.5 equivalents) is added dropwise, maintaining the temperature. The reaction is stirred until completion.
- **Workup and Purification:** The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is

extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol**.

**Causality Note:** The use of a large excess of the Grignard reagent is crucial. The first equivalent deprotonates the hydroxyl group of the mandelate ester, the second adds to the carbonyl group to form a tetrahedral intermediate, and the third adds to the newly formed ketone after the elimination of methoxide, yielding the tertiary alcohol.

## Chemical Reactivity and Applications

The utility of this diol is broad, spanning several areas of chemical synthesis.

- **Chiral Building Block:** It serves as a foundational chiral molecule for the synthesis of more complex, optically active compounds, which is critical in drug development to ensure target specificity and reduce side effects.[\[1\]](#)
- **Asymmetric Catalysis:** The diol can be used to form chiral ligands for metal catalysts. These catalysts are then employed to create specific enantiomers in a variety of chemical reactions, providing an efficient pathway to desired products.[\[1\]](#)
- **Derivatizing Agent:** It is used to derivatize other molecules, such as in the stereoselective aldol addition to form chiral monoesters or in the formation of O-silyl orthoesters and cyclic phosphonates.[\[4\]](#)
- **Material Science:** Its rigid, well-defined structure is being explored in the development of advanced polymers and coatings to improve material performance.[\[1\]](#)

## Spectroscopic and Chromatographic Characterization

Confirming the identity, purity, and stereochemical integrity of **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol** is essential.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure. The complex aromatic region and specific signals for the aliphatic and hydroxyl protons/carbons are characteristic. Spectral data is available in databases for comparison.[\[2\]](#)

- Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for determining enantiomeric purity (enantiomeric excess, e.e.).

## Example HPLC Protocol for Purity Analysis

This protocol is a representative method for the chiral separation of triphenylethanol enantiomers.

- Column: A chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., (S,S) ULMO), is used.[\[9\]](#)
- Mobile Phase: A non-polar mobile phase, typically a mixture of heptane and isopropanol (e.g., 99:1 v/v), is effective.[\[9\]](#)
- Flow Rate: A standard flow rate of 1.0 mL/min is applied.[\[9\]](#)
- Detection: UV detection at a wavelength where the phenyl groups absorb strongly, such as 215 nm, is used.[\[9\]](#)
- Analysis: The sample is dissolved in the mobile phase and injected. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

## Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

- General Handling: Handle in accordance with good industrial hygiene and safety practices.[\[7\]](#) Use in a well-ventilated area or with a local exhaust system. Avoid the formation of dust.[\[7\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[\[7\]](#)[\[10\]](#) In dusty conditions, a dust respirator is recommended.
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[7\]](#)

- Storage: Keep the container tightly closed. Store in a cool, dark, and dry place.[10] Room temperature storage is generally acceptable.
- Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.

While the compound is not classified as hazardous under OSHA 2024 standards, it may cause skin, eye, and respiratory irritation, and standard precautions for handling laboratory chemicals should be observed.[7]

## Conclusion

**(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol** is a highly valuable chiral reagent with a well-established profile of properties and applications. Its straightforward synthesis from readily available precursors, combined with its utility in asymmetric synthesis and materials science, makes it an indispensable tool for researchers and development professionals. A thorough understanding of its physicochemical properties, handling requirements, and analytical characterization is key to leveraging its full potential in the creation of novel, enantiomerically pure molecules.

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- To cite this document: BenchChem. [Physical and chemical properties of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2601507#physical-and-chemical-properties-of-r-1-1-2-triphenyl-1-2-ethanediol]

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